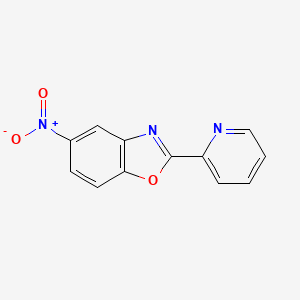

Benzoxazole, 5-nitro-2-(2-pyridinyl)-

Description

Overview of Benzoxazole (B165842) Heterocycles in Advanced Chemistry and Biological Sciences

Benzoxazole, an aromatic organic compound with the molecular formula C7H5NO, consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netglobalresearchonline.net This bicyclic, planar structure is relatively stable and serves as a foundational scaffold, or "privileged scaffold," in medicinal chemistry. globalresearchonline.netresearchgate.netmdpi.com The versatility of the benzoxazole nucleus allows for functionalization at various positions, with substitutions at the 2- and 5-positions being particularly critical in determining the molecule's biological activity. nih.govmdpi.com

Benzoxazole derivatives are not only synthesized in the laboratory but are also found in nature, isolated from sources like marine sponges and plants. mdpi.com The scaffold is present in several commercially available drugs, highlighting its therapeutic relevance. mdpi.com

Table 1: Examples of Marketed Drugs Containing the Benzoxazole Scaffold

Flunoxaprofen: A non-steroidal anti-inflammatory drug (NSAID). nih.govnih.gov

Tafamidis: Used for the treatment of transthyretin-related hereditary amyloidosis. wikipedia.org

Chlorzoxazone: A centrally acting muscle relaxant. mdpi.comnih.gov

Benoxaprofen: Another NSAID. nih.govnih.gov

The interest in benzoxazoles stems from their remarkably broad spectrum of pharmacological activities. nih.gov Extensive research has demonstrated their potential as antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, antiviral, analgesic, and anticonvulsant agents. nih.govresearchgate.netresearchgate.netwisdomlib.org Beyond medicine, these compounds are also utilized in industrial applications, such as optical brighteners in detergents, owing to their fluorescent properties. wikipedia.org

Significance of Nitrated Pyridyl-Substituted Benzoxazoles as a Distinct Class of Research Compounds

The strategic combination of different functional groups on a core scaffold is a cornerstone of modern drug design. Nitrated pyridyl-substituted benzoxazoles represent a distinct class of compounds where the established biological potential of the benzoxazole ring is modified by the electronic and structural properties of both a nitro group and a pyridyl moiety.

The pyridine (B92270) ring is a common feature in pharmaceuticals, found in thousands of drugs, and is known to participate in various biological interactions. scielo.br The nitro group, a strong electron-withdrawing substituent, can significantly alter the electronic profile of the benzoxazole system. This modification can influence the molecule's ability to interact with biological targets, potentially enhancing its potency or conferring novel activities.

Furthermore, nitroaromatic compounds are of particular interest as potential substrates for nitroreductase enzymes. researchgate.net These enzymes are found in various microorganisms and in the hypoxic environments of solid tumors. Consequently, 2-(nitroaryl)benzoxazole derivatives have been investigated as fluorogenic probes for detecting microbial nitroreductase activity, opening up diagnostic applications for this class of compounds. researchgate.net The fusion of these three components—benzoxazole, pyridine, and a nitro group—creates a molecule with a unique physicochemical profile, making it a compelling target for synthetic and medicinal chemistry research.

Historical Context and Evolution of Research on Related Scaffolds

The study of heterocyclic compounds dates back to the mid-19th century, with the benzoxazole nucleus itself first being reported by Hantzsch in 1887. globalresearchonline.netwisdomlib.org Early synthetic routes to benzoxazoles typically involved the condensation of o-aminophenols with carboxylic acids or their derivatives, often using cyclizing agents like polyphosphoric acid (PPA). researchgate.netijpbs.com These foundational methods established the accessibility of the benzoxazole core.

Over the past few decades, research has dramatically evolved, focusing on the development of more efficient, versatile, and environmentally sustainable synthetic methodologies. researchgate.netrsc.org This has led to a significant expansion of the chemical space around the benzoxazole scaffold.

Table 2: Evolution of Benzoxazole Synthesis Methods

| Era | Common Methodologies | Key Features |

|---|---|---|

| Traditional | Condensation of o-aminophenols with acids/aldehydes using PPA. ijpbs.com | Foundational but often required harsh conditions. |

| Modern | Metal-catalyzed reactions (Cu, Fe, Pd), nanocatalysts, organocatalysis. ijpbs.comrsc.orgorganic-chemistry.org | Higher efficiency, milder reaction conditions. |

| Green Chemistry | Microwave-assisted synthesis, use of ionic liquids, solvent-free reactions. researchgate.netrsc.org | Reduced environmental impact, shorter reaction times. |

This evolution in synthetic chemistry has enabled the creation of large, diverse libraries of benzoxazole derivatives. The focus of research has subsequently shifted from mere synthesis to in-depth structure-activity relationship (SAR) studies, aiming to correlate specific structural modifications with pharmacological effects and to identify novel therapeutic leads. mdpi.comnih.gov

Rationale for Focused Academic Investigation of Benzoxazole, 5-nitro-2-(2-pyridinyl)-

The specific compound, Benzoxazole, 5-nitro-2-(2-pyridinyl)-, warrants focused academic investigation for several compelling reasons rooted in established principles of medicinal chemistry and drug discovery.

Privileged Scaffold Modification: The benzoxazole core is a proven "privileged scaffold" with a high propensity for binding to biological targets. researchgate.net The targeted placement of a nitro group at the 5-position and a pyridyl group at the 2-position—both known to be critical for biological activity—represents a rational approach to generating novel bioactive molecules. nih.govmdpi.com

Probing Structure-Activity Relationships (SAR): This molecule serves as an excellent tool for SAR studies. The strong electron-withdrawing nature of the 5-nitro group and the hydrogen-bonding capabilities and heteroaromatic character of the 2-pyridinyl substituent provide distinct physicochemical properties. Studying the biological effects of this specific substitution pattern can yield fundamental insights into the requirements for molecular recognition by various enzymes or receptors.

Antimicrobial Drug Discovery: Given the well-documented antimicrobial properties of the benzoxazole scaffold and the urgent need for new antibiotics to combat resistance, this derivative is a logical candidate for antimicrobial screening. nih.govnih.gov The unique electronic features may lead to a novel mechanism of action or improved potency against resistant strains.

Potential as a Biosensor: The presence of the nitroaromatic system suggests a potential application as a fluorogenic substrate or probe for nitroreductase enzymes. researchgate.net This could be valuable for developing diagnostic tools for detecting specific pathogenic bacteria or for imaging hypoxic tumor tissues.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-pyridin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHMXJSRAZJSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399686 | |

| Record name | Benzoxazole, 5-nitro-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61382-18-1 | |

| Record name | Benzoxazole, 5-nitro-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Benzoxazole, 5 Nitro 2 2 Pyridinyl and Its Derivatives

Classical and Contemporary Approaches to Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is the critical step in the synthesis of the target compound. This is typically accomplished by the cyclization of a 2-aminophenol (B121084) derivative. For the synthesis of Benzoxazole, 5-nitro-2-(2-pyridinyl)-, the key starting material is 4-nitro-2-aminophenol, which provides the nitro-substituted benzene (B151609) portion of the final molecule. researchgate.netnih.gov

Condensation Reactions with 4-Nitro-2-aminophenol Precursors

The most direct and widely employed route to the benzoxazole core involves the condensation of a 2-aminophenol with a suitable carbonyl-containing compound. nih.gov In the case of 5-nitro-2-(2-pyridinyl)benzoxazole, 4-nitro-2-aminophenol is reacted with a precursor that provides the 2-(2-pyridinyl) substituent.

Polyphosphoric acid (PPA) is a highly effective reagent in organic synthesis, serving as both a strong dehydrating agent and a catalyst for cyclization reactions. ccsenet.orgresearchgate.net In the context of benzoxazole synthesis, PPA facilitates the condensation of 2-aminophenols with carboxylic acids. To synthesize the target molecule, 4-nitro-2-aminophenol is reacted with 2-pyridinecarboxylic acid.

The reaction mechanism involves the initial formation of an amide intermediate between the amino group of the phenol (B47542) and the carboxylic acid. Subsequently, PPA promotes an intramolecular cyclodehydration, where the phenolic hydroxyl group attacks the amide carbonyl carbon, leading to the elimination of a water molecule and the formation of the oxazole (B20620) ring. researchgate.net This method is often favored for its operational simplicity and the high yields it can afford. The high viscosity of PPA typically requires elevated reaction temperatures (often above 60°C) to ensure efficient stirring and reaction progress. ccsenet.org

Table 1: Representative Conditions for PPA-Mediated Benzoxazole Synthesis This table presents generalized conditions for the synthesis of 2-substituted benzoxazoles using PPA, applicable to the target compound.

| Precursor 1 | Precursor 2 | Catalyst/Medium | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 2-Aminophenol Derivative | Carboxylic Acid | Polyphosphoric Acid (PPA) | 130-200 | 2-10 h | 60-90 |

An alternative and increasingly popular strategy is the metal-catalyzed oxidative cyclization of 2-aminophenols with aldehydes. researchgate.net This approach involves the reaction of 4-nitro-2-aminophenol with 2-pyridinecarboxaldehyde (B72084) in the presence of a metal catalyst and an oxidant. A variety of metal catalysts, including those based on copper, iron, palladium, and ruthenium, have been shown to be effective. nih.govijpbs.com

The reaction typically proceeds through the formation of a Schiff base intermediate from the condensation of the aminophenol and the aldehyde. The metal catalyst then facilitates an intramolecular oxidative C-H activation or a related pathway, leading to the cyclization and aromatization to form the benzoxazole ring. researchgate.net Common oxidants include molecular oxygen (from air), hydrogen peroxide, or other chemical oxidants. nih.govrsc.org These methods are often considered advantageous due to their high atom economy and the use of readily available aldehydes.

Table 2: Examples of Metal Catalysts in Oxidative Cyclization for Benzoxazole Synthesis

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Key Advantages |

| Copper (Cu)-based | Air / O₂ | DMF, DMSO, Toluene | 80-120 | Cost-effective, readily available |

| Palladium (Pd)-based | O₂ / K₂S₂O₈ | DMF, Dioxane | 80-110 | High efficiency, broad substrate scope researchgate.net |

| Iron (Fe)-based | O₂ / Air | Xylene, DMF | 100-140 | Environmentally benign, inexpensive |

| Ruthenium (Ru)-based | (Acceptorless) | Dioxane | 120-150 | Dehydrogenative coupling with alcohols ijpbs.com |

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. Ionic liquids (ILs), which are salts with low melting points, have emerged as green alternatives to traditional volatile organic solvents. olemiss.eduauctoresonline.org They offer unique properties such as negligible vapor pressure, high thermal stability, and recyclability. bepls.comnih.govtubitak.gov.tr

Several ILs have been employed as both catalysts and reaction media for benzoxazole synthesis. bepls.commdpi.com For instance, acidic ionic liquids can promote the condensation of 2-aminophenols with aldehydes or carboxylic acids under solvent-free conditions, often leading to shorter reaction times, simpler work-up procedures, and excellent product yields. nih.gov The reusability of the ionic liquid for several reaction cycles is a key advantage of this approach. nih.govnih.gov Other green chemistry techniques, such as microwave-assisted and ultrasound-assisted synthesis, have also been applied to accelerate the formation of benzoxazoles, significantly reducing reaction times compared to conventional heating methods. mdpi.com

Functionalization at the 2-Position with Pyridinyl Moieties

The identity of the substituent at the 2-position of the benzoxazole ring is determined by the choice of the reaction partner for the 2-aminophenol precursor.

To synthesize Benzoxazole, 5-nitro-2-(2-pyridinyl)-, the 2-pyridinyl group must be introduced into the molecule. This is achieved by selecting a reagent that contains the pyridine (B92270) ring and a reactive functional group capable of condensing with 4-nitro-2-aminophenol.

The two primary choices for this purpose are:

2-Pyridinecarboxylic acid: This reagent is used in condensation reactions, most notably the PPA-mediated cyclodehydration discussed previously. The carboxylic acid group reacts with the amino group of 4-nitro-2-aminophenol to form an amide, which then cyclizes to yield the desired 2-(2-pyridinyl) substituted benzoxazole. mdpi.com

2-Pyridinecarboxaldehyde: This aldehyde is the ideal precursor for metal-catalyzed oxidative cyclization reactions. nih.govijpbs.com It reacts with 4-nitro-2-aminophenol to form a Schiff base intermediate, which subsequently undergoes oxidative cyclization to install the 2-(2-pyridinyl) group directly onto the benzoxazole ring system.

Both methods provide a direct and efficient means of constructing the target molecule by incorporating the pyridinyl moiety during the primary ring-forming reaction.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-N bonds, playing a pivotal role in the synthesis of nitrogen-containing heterocycles. rsc.org These methods are valued for their mild reaction conditions, broad substrate scope, and high functional group tolerance. rsc.orgnih.gov In the context of benzoxazole synthesis, palladium catalysis can be employed to facilitate the intramolecular cyclization leading to the formation of the oxazole ring, which involves a critical C-N bond formation step.

One prominent strategy involves the coupling of an o-aminophenol with a suitable coupling partner. While direct C-N bond formation to construct the benzoxazole ring is often achieved through condensation methods, palladium catalysis is crucial for precursor synthesis or for related C-N/C-O bond-forming cascades. ijpbs.comnih.gov For instance, a palladium-catalyzed aminocarbonylation followed by acid-mediated ring closure can produce 2-substituted benzoxazoles from o-aminophenols and aryl halides. organic-chemistry.org Another approach is the intramolecular cyclization of o-bromoaryl derivatives, where a palladium catalyst facilitates the formation of the key C-N bond. beilstein-journals.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | ~100 | beilstein-journals.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-110 | rsc.org |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | ~100 | beilstein-journals.org |

| CuI (co-catalyst) | 1,10-phenanthroline | Cs₂CO₃ | DMF | 110 | organic-chemistry.org |

This table presents typical conditions for palladium-catalyzed C-N bond forming reactions relevant to heterocyclic synthesis. dba = dibenzylideneacetone.

The mechanism of these reactions generally involves a catalytic cycle comprising oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov

Nucleophilic Aromatic Substitution with Activated Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly electron-deficient heterocycles like pyridine. youtube.com The pyridine ring is intrinsically electron-poor due to the electronegative nitrogen atom, which activates the ortho (C-2) and para (C-4) positions towards nucleophilic attack. youtube.com This reactivity makes SNAr an effective strategy for coupling a pyridine moiety to another molecular fragment.

In the synthesis of Benzoxazole, 5-nitro-2-(2-pyridinyl)-, an SNAr reaction can be envisioned between a 2-halopyridine (e.g., 2-chloropyridine) and 2-amino-4-nitrophenol. The nucleophilic amino group of the aminophenol attacks the C-2 position of the pyridine ring, displacing the halide leaving group. This is followed by an intramolecular cyclization/condensation to form the benzoxazole ring. The reaction is typically promoted by a base to deprotonate the aminophenol, enhancing its nucleophilicity. SNAr reactions on halopyridines often require elevated temperatures but can proceed under metal-free conditions. chemrxiv.org The reactivity of 2-halopyridinium ketene (B1206846) hemiaminals toward SNAr with various nucleophiles, including thiols, at room temperature highlights the enhanced electrophilicity of activated pyridine systems. chemrxiv.org

Synthesis of Analogues and Derivatives of Benzoxazole, 5-nitro-2-(2-pyridinyl)-

Regioselective Functionalization of the Benzoxazole Core (e.g., at C-5)

The functionalization of the benzoxazole core allows for the synthesis of diverse analogues with tailored properties. The C-5 position of Benzoxazole, 5-nitro-2-(2-pyridinyl)- is already occupied by a nitro group, which is a versatile functional handle for further modifications. One of the most common transformations is the reduction of the nitro group to an amine (5-aminobenzoxazole derivative). This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

The resulting 5-amino group can then serve as a precursor for a wide array of other functionalities. For example, diazotization followed by Sandmeyer-type reactions can introduce halogens (Cl, Br), a cyano group, or a hydroxyl group at the C-5 position. The amino group can also be acylated to form amides or undergo reductive amination to introduce alkyl substituents. Such regioselective modifications are crucial for probing the electronic and steric requirements for biological activity. mdpi.com The development of methods for regioselective C-3 functionalization of related heterocycles like 6-azaindazole highlights the ongoing interest in precise modification of such scaffolds. rsc.org

Modifications of the 2-Pyridinyl Substituent for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how molecular structure correlates with biological activity. researchgate.net For Benzoxazole, 5-nitro-2-(2-pyridinyl)-, modifying the 2-pyridinyl substituent is a key strategy for SAR exploration. This can be accomplished by utilizing differently substituted pyridine precursors in the initial synthesis.

For example, starting with various substituted 2-halopyridines or pyridine-2-carboxylic acids allows for the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) onto the pyridine ring. SAR studies on pyridine derivatives have shown that the presence and position of substituents like -OMe, -OH, and -NH₂ can enhance antiproliferative activity, whereas halogens or bulky groups may decrease it. nih.gov By systematically varying the substituents on the pyridinyl ring, researchers can map the pharmacophore and optimize properties like target affinity, selectivity, and pharmacokinetic profiles.

| Pyridine Precursor | Resulting Substituent on Pyridinyl Ring | Potential Impact on Activity |

| 2-Chloro-4-methoxypyridine | 4-Methoxy | Electron-donating, may increase H-bond accepting capacity. nih.gov |

| 2-Chloro-5-(trifluoromethyl)pyridine | 5-Trifluoromethyl | Strong electron-withdrawing, may alter metabolic stability. |

| 2-Bromo-6-methylpyridine | 6-Methyl | Electron-donating, provides steric bulk near the linkage. |

| 2-Chloropyridine-4-carbonitrile | 4-Cyano | Electron-withdrawing, potential H-bond acceptor. |

This table illustrates how different starting materials can be used to modify the 2-pyridinyl substituent for SAR studies.

Introduction of Additional Functionalities (e.g., Amide, Halogen, Alkyl)

The introduction of diverse functional groups onto the benzoxazole scaffold is a common strategy to expand chemical space and modulate physicochemical properties. globalresearchonline.net Besides modifications at C-5, other positions on the benzoxazole ring can be functionalized, although this is often more challenging. Halogenation, for instance, can be directed to specific positions depending on the existing substituents and reaction conditions. globalresearchonline.net

Amide functionalities can be introduced by coupling a carboxylic acid-bearing benzoxazole with an amine using standard peptide coupling reagents. Alternatively, an amino-functionalized benzoxazole can be acylated. researchgate.net Alkyl groups can be introduced via Friedel-Crafts alkylation, though regioselectivity can be an issue, or more precisely through cross-coupling reactions using an organometallic reagent and a halogenated benzoxazole precursor. The synthesis of benzoxazole derivatives bearing various substituents at the 5-position, such as halogens, has been shown to be important for enhancing antiproliferative activity. mdpi.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and extending the methodology to new substrates. The synthesis of 2-substituted benzoxazoles often involves a cascade reaction beginning with the activation of a carbonyl group. nih.gov

For instance, in a synthesis starting from a tertiary amide and a 2-aminophenol, the proposed mechanism involves the initial activation of the amide with an agent like triflic anhydride (B1165640) (Tf₂O) to form a highly electrophilic amidinium salt intermediate. nih.gov The nucleophilic amino group of the 2-aminophenol then attacks this intermediate. This is followed by an intramolecular cyclization, where the phenolic oxygen attacks the carbon of the former carbonyl group, and subsequent elimination steps to yield the aromatic benzoxazole ring. nih.gov

In palladium-catalyzed C-N couplings, the generally accepted mechanism follows a catalytic cycle. For a Buchwald-Hartwig type reaction, the cycle typically starts with the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) species. This is followed by deprotonation of the amine nucleophile by a base and coordination to the palladium center. The final and crucial step is the reductive elimination of the desired C-N coupled product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.orgnih.gov

Exploration of Chemical Reactivity and Transformation Pathways of Benzoxazole, 5 Nitro 2 2 Pyridinyl

Reactivity of the Benzoxazole (B165842) Heterocycle

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) reactions introduce a substituent onto an aromatic ring by replacing a hydrogen atom with an electrophile. wikipedia.org In the case of Benzoxazole, 5-nitro-2-(2-pyridinyl)-, the benzene ring is strongly deactivated towards electrophilic attack. This deactivation is a consequence of two main factors: the inherent electron-withdrawing nature of the fused oxazole (B20620) ring and, more significantly, the powerful electron-withdrawing effect of the nitro group at the C-5 position. quora.comnih.gov

The nitro group deactivates the ring by withdrawing electron density through both inductive and resonance effects, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃). quora.comlibretexts.org Consequently, forcing conditions, such as the use of strong acids and high temperatures, would be required to achieve further substitution on the benzene ring. masterorganicchemistry.com Any substitution that does occur would be directed to the positions meta to the nitro group (C-4 and C-6), as these positions are the least deactivated.

Nucleophilic Attack at the 2-Position

The C-2 position of the benzoxazole ring is an electrophilic center, susceptible to nucleophilic attack. This reactivity is enhanced by the presence of the electron-withdrawing 2-pyridinyl substituent and the C-5 nitro group, which further reduce electron density at this position. The partial positive charge on the C-2 carbon makes it a target for various nucleophiles. While specific studies on Benzoxazole, 5-nitro-2-(2-pyridinyl)- are limited, the general reactivity pattern of 2-substituted benzoxazoles suggests that nucleophiles can add to the C=N bond, potentially leading to ring-opening or the formation of addition products.

Ring-Opening and Rearrangement Reactions

Reactivity of the Nitro Group at C-5

The nitro group is a highly versatile functional group that profoundly influences the molecule's properties and reactivity.

Reduction Reactions to Amino-Benzoxazole Derivatives

One of the most significant and widely utilized transformations of the C-5 nitro group is its reduction to a primary amine (amino group). This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the benzoxazole system. The resulting compound, 2-(2-pyridinyl)benzoxazol-5-amine, is a valuable intermediate for the synthesis of a wide range of derivatives, as the amino group can be readily modified. nih.govresearchgate.net

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.org Common methods include catalytic hydrogenation and the use of metal/acid combinations. orgoreview.com

| Reagent/System | Conditions | Selectivity and Notes | Reference |

|---|---|---|---|

| H₂/Pd/C (Palladium on Carbon) | Hydrogen gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient but can also reduce other functional groups. | commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas, various solvents | Effective, often used when dehalogenation is a concern. | commonorganicchemistry.com |

| SnCl₂ (Tin(II) Chloride) | Acidic conditions (e.g., HCl, acetic acid) | A classic method, provides mild reduction. | wikipedia.org |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous conditions | Cost-effective and widely used in industrial processes (Bechamp reduction). | orgoreview.com |

| Zn/NH₄Cl or Zn/HCOONH₄ | Neutral conditions, often in methanol/THF | Mild conditions that are tolerant of many other functional groups. | researchgate.net |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or mixed aqueous/organic solvents | Can be used for selective reductions in some cases. | wikipedia.org |

Influence of the Nitro Group on Electronic Properties and Reactivity

Electron Density Distribution: The nitro group withdraws electron density from the entire benzoxazole system through a combination of the negative inductive effect (-I) and the negative resonance effect (-M). nih.govresearchgate.net This withdrawal is particularly pronounced on the benzene ring, leading to a significant decrease in electron density at the ortho and para positions relative to the nitro group (C-4 and C-6).

Reactivity Modulation: This strong electron-withdrawing effect deactivates the benzene ring towards electrophilic substitution, as previously discussed. quora.com Conversely, it activates the ring towards nucleophilic aromatic substitution (SNAr), although this is less common for the benzoxazole system itself. The reduced electron density throughout the heterocycle makes positions like C-2 more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Physicochemical Properties: The electronic influence of the nitro group also affects the molecule's physical properties. The high polarity of the nitro group can influence solubility, melting point, and chromatographic behavior. Furthermore, the electron-accepting nature of the nitro group is a key factor in the molecule's electrochemical properties, such as its reduction potential. researchgate.netresearchgate.net The presence of other substituents on the aromatic ring can, in turn, modify the electron-attracting ability of the nitro group itself. researchgate.net

Reactivity of the 2-Pyridinyl Substituent

The 2-pyridinyl group attached to the benzoxazole core at the 2-position exhibits a rich and complex reactivity profile. This is primarily dictated by the nitrogen atom within the pyridine (B92270) ring, which possesses a lone pair of electrons, and the electronic interplay between the pyridine, benzoxazole, and nitro moieties.

Nitrogen Basicity and Protonation Behavior

The basicity of the pyridine nitrogen in Benzoxazole, 5-nitro-2-(2-pyridinyl)- is significantly attenuated compared to that of unsubstituted pyridine. This reduction in basicity is a direct consequence of the powerful electron-withdrawing effects exerted by both the benzoxazole ring and, more substantially, the nitro group at the 5-position of the benzoxazole system.

Pyridine itself is a moderately weak base, with the pKa of its conjugate acid, the pyridinium (B92312) ion, being approximately 5.2. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. However, when substituents are introduced to the pyridine ring or to an attached aromatic system, the basicity can be drastically altered.

Table 1: Comparative pKa Values of Pyridine and Related Nitrogen Heterocycles in Water

| Compound | Structure | pKa of Conjugate Acid |

|---|---|---|

| Piperidine | C₅H₁₁N | 11.12 |

| Pyridine | C₅H₅N | 5.25 |

| 2-Phenylpyridine | C₁₁H₉N | 4.56 |

| 2-(Benzoxazol-2-yl)pyridine | C₁₂H₈N₂O | < 5 |

| Benzoxazole, 5-nitro-2-(2-pyridinyl)- | C₁₂H₇N₃O₃ | Significantly < 5 (Estimated) |

| 4-Nitropyridine | C₅H₄N₂O₂ | 1.61 |

Note: The pKa value for Benzoxazole, 5-nitro-2-(2-pyridinyl)- is an estimation based on the electronic effects of its substituents.

Potential for N-Oxidation and Other Heteroatom Reactions

The nitrogen atom of the pyridinyl substituent can undergo oxidation to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives and serves to alter the electronic properties and reactivity of the ring significantly. The N-oxide group is a strong electron-donating group through resonance but is electron-withdrawing inductively.

The N-oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or a combination of hydrogen peroxide and an acid catalyst. For 2-(2-pyridinyl)benzoxazole derivatives, the pyridine nitrogen is susceptible to such oxidation. However, the presence of the strongly electron-deactivating 5-nitrobenzoxazol-2-yl group makes the pyridine nitrogen less nucleophilic, and therefore, more forcing reaction conditions or more potent oxidizing agents may be required compared to simple pyridines. For instance, oxidation of a related compound, 2,2'-bipyridine, with mCPBA yields the corresponding mono-N-oxide. prepchem.com Similarly, substituted 2-chloromethylpyridyl compounds can be oxidized to their N-oxides using mCPBA at low temperatures. researchgate.net

The formation of the N-oxide derivative of Benzoxazole, 5-nitro-2-(2-pyridinyl)- would activate the pyridine ring for further reactions. Specifically, the positions ortho and para to the N-oxide group (the 3-, 5-, and 6-positions of the pyridine ring) become more electron-deficient and thus more susceptible to nucleophilic aromatic substitution.

Table 2: Common Reagents for N-Oxidation of Pyridine Derivatives

| Reagent(s) | Typical Conditions | Comments |

|---|---|---|

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (CH₂Cl₂), Room Temperature | A widely used and effective reagent. prepchem.com |

| Hydrogen Peroxide (H₂O₂)/Acetic Acid | Acetic Acid (CH₃COOH), 70-80°C | A classic method, often used in industrial settings. |

| Peroxytrifluoroacetic acid (CF₃CO₃H) | Trifluoroacetic acid/H₂O₂, 0°C to RT | A very strong oxidizing agent, suitable for deactivated pyridines. researchgate.net |

| Methyltrioxorhenium (MTO)/H₂O₂ | Catalytic MTO, aqueous H₂O₂ | Effective catalytic system for various substituted pyridines. |

Note: The optimal conditions for Benzoxazole, 5-nitro-2-(2-pyridinyl)- would need to be determined experimentally, likely requiring stronger reagents due to the deactivating nitro group.

Derivatization Strategies for Advanced Applications

The structural framework of Benzoxazole, 5-nitro-2-(2-pyridinyl)- offers multiple sites for derivatization, enabling the synthesis of novel compounds with tailored properties for advanced applications, such as in materials science (e.g., as ligands for luminescent metal complexes) or medicinal chemistry. nih.govnih.gov

Strategies focusing on the Pyridine Ring:

N-Oxidation and Subsequent Nucleophilic Substitution: As mentioned, conversion to the pyridine-N-oxide activates the ring. This intermediate can then react with nucleophiles (e.g., halides, alkoxides, amines) to introduce new functional groups at the positions ortho or para to the N-oxide.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Transition-metal-catalyzed reactions could potentially be used to introduce substituents at specific positions on the pyridine ring, guided by the nitrogen atom.

Strategies focusing on the Benzoxazole System:

Reduction of the Nitro Group: The 5-nitro group is a key site for derivatization. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, sodium dithionite). The resulting 5-aminobenzoxazole derivative is a versatile intermediate.

Functionalization of the Amino Group: The newly formed amino group can undergo a wide range of reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Formation of Schiff Bases: Condensation with aldehydes or ketones.

These derivatization strategies allow for the systematic modification of the compound's electronic properties, solubility, and steric profile. For example, the introduction of carboxylic acid groups via derivatization has been used to create benzoxazole-substituted pyridine ligands that act as efficient sensitizers for the luminescence of lanthanide metals like europium. nih.gov Such modifications are crucial for developing new materials with specific photophysical properties or for exploring structure-activity relationships in biologically active molecules.

Advanced Spectroscopic and Crystallographic Probing of Benzoxazole, 5 Nitro 2 2 Pyridinyl Electronic and Molecular Structure

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of Benzoxazole (B165842), 5-nitro-2-(2-pyridinyl)-. The analysis of vibrational modes is based on the characteristic frequencies at which different bonds and molecular fragments absorb or scatter radiation.

Detailed vibrational analyses of structurally similar 5-nitro-benzoxazole derivatives provide a robust framework for assigning the spectral features of the title compound. esisresearch.orgesisresearch.orgesisresearch.org The key vibrational modes are associated with the benzoxazole core, the nitro group, and the pyridinyl substituent.

Key Vibrational Assignments:

Nitro Group (NO₂): The nitro group is characterized by strong and distinct stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears as a strong band in the FT-IR spectrum in the region of 1500-1560 cm⁻¹, while the symmetric stretching mode (ν_s(NO₂)) is found at a lower wavenumber, generally between 1330-1370 cm⁻¹. esisresearch.org Deformation and rocking modes of the NO₂ group are observed at lower frequencies. esisresearch.org

Benzoxazole Ring: The fused ring system of benzoxazole exhibits a series of characteristic vibrations. The C=N stretching vibration of the oxazole (B20620) ring is typically observed around 1520-1540 cm⁻¹. esisresearch.org The asymmetric and symmetric C-O-C (ether) stretching vibrations of the oxazole ring are expected around 1140-1160 cm⁻¹ and 1060-1080 cm⁻¹, respectively. esisresearch.orgesisresearch.org Aromatic C-H stretching vibrations from the benzene (B151609) portion of the ring system are found above 3000 cm⁻¹. esisresearch.org

Pyridinyl Ring: The 2-pyridinyl substituent also contributes characteristic bands. The C=C and C=N stretching vibrations within the pyridine (B92270) ring occur in the 1400-1600 cm⁻¹ region, often overlapping with the benzoxazole ring vibrations. Aromatic C-H stretching modes for the pyridine ring also appear above 3000 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for Benzoxazole, 5-nitro-2-(2-pyridinyl)-, based on data from analogous compounds. esisresearch.orgesisresearch.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretching | 3050 - 3150 | FT-IR, FT-Raman |

| Asymmetric NO₂ Stretching | 1500 - 1560 | FT-IR |

| C=N Stretching (Benzoxazole & Pyridinyl) | 1520 - 1580 | FT-IR, FT-Raman |

| C=C Stretching (Aromatic Rings) | 1400 - 1600 | FT-IR, FT-Raman |

| Symmetric NO₂ Stretching | 1330 - 1370 | FT-IR |

| Asymmetric C-O-C Stretching (Benzoxazole) | 1140 - 1160 | FT-IR, FT-Raman |

| Symmetric C-O-C Stretching (Benzoxazole) | 1060 - 1080 | FT-IR, FT-Raman |

| NO₂ Wagging | 700 - 710 | FT-IR, FT-Raman |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of Benzoxazole, 5-nitro-2-(2-pyridinyl)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment and conformational analysis. mdpi.com

In the ¹H NMR spectrum, distinct signals are expected for the protons on the benzoxazole ring and the pyridinyl ring. The protons on the nitro-substituted benzene ring are typically shifted downfield due to the electron-withdrawing nature of the nitro group. For a related compound, 5-nitro-2-(p-fluorophenyl)benzoxazole, proton signals were observed in the range of δ 7.23–8.62 ppm. esisresearch.org

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings resonate in the typical downfield region (δ 110-165 ppm). The carbon atom attached to the nitro group can sometimes be broadened or difficult to observe due to quadrupole effects from the nitrogen atom. mdpi.com The C2 carbon of the benzoxazole ring, situated between two heteroatoms (O and N) and bonded to the pyridinyl ring, is expected to have a characteristic chemical shift in the δ 160-165 ppm range.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, multi-dimensional NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is used to trace the proton networks within the pyridinyl ring and the benzoxazole's benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edunih.gov This allows for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly crucial for establishing the connectivity between the different structural units. For instance, it can show a correlation from the protons on the pyridinyl ring to the C2 carbon of the benzoxazole, confirming the linkage between the two heterocyclic systems.

The following table outlines the key expected correlations that would be used to confirm the structure of Benzoxazole, 5-nitro-2-(2-pyridinyl)-.

| NMR Experiment | Correlated Nuclei | Purpose of Correlation |

| COSY | Adjacent protons on the pyridinyl ring (e.g., H3'↔H4'↔H5'↔H6') | Establishes the spin system and confirms the structure of the pyridinyl substituent. |

| COSY | Adjacent protons on the benzoxazole ring (e.g., H6↔H7) | Confirms the substitution pattern on the benzene portion of the benzoxazole core. |

| HSQC | All C-H pairs (e.g., C4-H4, C6-H6, C7-H7, C3'-H3', etc.) | Assigns the chemical shifts of all protonated carbon atoms. |

| HMBC | H6' (pyridinyl) to C2 (benzoxazole) | Crucial correlation confirming the covalent bond between the pyridinyl ring and the benzoxazole core. |

| HMBC | H4 (benzoxazole) to C5 (nitro-substituted carbon) and C7a (bridgehead carbon) | Confirms the position of the nitro group and the benzoxazole ring structure. |

| HMBC | H7 (benzoxazole) to C5 (nitro-substituted carbon) | Further confirms the assignment of the benzoxazole protons relative to the nitro group. |

The choice of solvent can significantly influence NMR chemical shifts and provide insights into the molecule's conformation and electronic distribution. When comparing spectra recorded in a non-polar solvent like deuterochloroform (CDCl₃) with those in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), noticeable shifts are expected. chemrxiv.org

The extended π-system and the presence of polar groups (nitro group, pyridinyl nitrogen) make Benzoxazole, 5-nitro-2-(2-pyridinyl)- susceptible to solvent-solute interactions. In polar solvents like DMSO-d₆, protons located near the electronegative nitro group and the pyridinyl nitrogen atom are expected to experience a downfield shift due to the stabilization of charge separation and potential intermolecular interactions. chemrxiv.org These solvent-induced shifts can help in assigning protons that are in close proximity to these functional groups. Furthermore, strong interactions with the solvent could potentially restrict the rotation around the single bond connecting the pyridinyl and benzoxazole rings, affecting the molecule's preferred conformation in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of Benzoxazole, 5-nitro-2-(2-pyridinyl)- is expected to show intense absorption bands in the UVA range, arising from its extensive conjugated π-electron system that spans both the benzoxazole and pyridinyl rings. Studies on similar 2-arylbenzoxazole derivatives show maximum absorption wavelengths (λ_max) ranging from 330 to 380 nm. scielo.br

The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

π→π Transitions:* These are high-intensity transitions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In Benzoxazole, 5-nitro-2-(2-pyridinyl)-, the conjugated system gives rise to several such transitions, which are responsible for the strong absorption bands observed in the UV region. The presence of the electron-withdrawing nitro group and the pyridinyl ring can modulate the energies of these transitions.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically much weaker in intensity than π→π* transitions and may be observed as shoulders on the main absorption bands or be obscured by them entirely. karazin.ua

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to precisely assign the nature and energy of these electronic transitions. esisresearch.orgkarazin.ua

Excited State Intramolecular Proton Transfer (ESIPT) is a well-documented photophysical process that occurs in specific classes of molecules, most notably 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives. nih.govnih.gov This process involves the ultrafast transfer of a proton from a donor group (hydroxyl) to an acceptor group (azole nitrogen) within the same molecule upon photoexcitation. nih.gov This leads to the formation of an excited keto-tautomer, which is responsible for a characteristic large Stokes-shifted fluorescence.

However, for the process to occur, the molecule must possess a specific structural motif: an intramolecular hydrogen bond between a proton-donating group (like -OH) and a proton-accepting site. acs.org The title compound, Benzoxazole, 5-nitro-2-(2-pyridinyl)-, lacks the requisite ortho-hydroxyl group on a phenyl ring at the 2-position. The substituent at the 2-position is a pyridinyl ring, which does not have a proton to donate in this manner.

Therefore, Benzoxazole, 5-nitro-2-(2-pyridinyl)- is not expected to undergo the classic ESIPT mechanism. The absence of the necessary intramolecular hydrogen bond donor precludes this specific excited-state relaxation pathway. Its photophysical behavior will be governed by other processes, such as fluorescence from the initially excited state and non-radiative decay pathways.

Twisted Intramolecular Charge Transfer (TICT) Phenomena

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a critical photophysical process observed in molecules that possess both an electron-donating and an electron-accepting moiety, linked by a single bond that allows for torsional rotation. In its ground state, such a molecule typically adopts a planar or near-planar conformation to maximize π-orbital overlap. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a locally excited (LE) state. If the molecule has sufficient rotational freedom, it can then relax into a lower-energy excited state by twisting around the single bond, leading to a conformation where the donor and acceptor moieties are electronically decoupled and oriented perpendicularly to each other. This twisted state is the TICT state. nih.govrsc.org

Benzoxazole, 5-nitro-2-(2-pyridinyl)- possesses the classic structural attributes of a TICT-capable molecule. The pyridinyl group can act as a relative electron donor, while the benzoxazole ring, substituted with a strongly electron-withdrawing nitro group, serves as the electron acceptor. The single C-C bond connecting the pyridine ring to the benzoxazole core provides the necessary axis for torsional rotation.

Upon absorption of a photon, the molecule transitions to an excited state where intramolecular charge transfer from the pyridinyl moiety to the nitrobenzoxazole system is expected. This initial LE state would largely retain the ground-state geometry. However, subsequent rotation around the C-C bond can lead to the formation of a stabilized TICT state. nih.govresearchgate.net The transition from the LE state to the TICT state is often non-radiative and provides a de-excitation pathway that competes with fluorescence, typically resulting in lower fluorescence quantum yields, especially in polar solvents which stabilize the charge-separated TICT state. rsc.orgresearchgate.net The structural dynamics for related nitroaromatic chromophores, such as nitrostilbene derivatives, have been shown to occur on an ultrafast timescale, often within hundreds of femtoseconds. nih.govresearchgate.net

Fluorescence and Phosphorescence Properties of Benzoxazole, 5-nitro-2-(2-pyridinyl)-

The luminescence properties of aromatic and heterocyclic compounds are dictated by their electronic structure and the various radiative and non-radiative pathways available for de-excitation. Benzoxazole derivatives are known to be fluorescent, with emission characteristics being highly sensitive to the nature and position of substituents on the aromatic rings. rsc.orgacs.org

For Benzoxazole, 5-nitro-2-(2-pyridinyl)-, the fluorescence is expected to be significantly influenced by the presence of the 5-nitro group. Nitro groups are well-known fluorescence quenchers. libretexts.org This quenching occurs through several mechanisms, including the promotion of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), and by providing efficient non-radiative decay channels. The electron-withdrawing nature of the nitro group can also facilitate intramolecular charge transfer, which, as discussed in the context of TICT, can lead to non-radiative de-excitation pathways. rsc.org Consequently, the fluorescence quantum yield for this compound is anticipated to be low.

Phosphorescence is emission resulting from a transition from an excited triplet state (T₁) to the singlet ground state (S₀). libretexts.org Because the nitro group promotes ISC, it can potentially populate the triplet state, making phosphorescence a possible de-excitation pathway. researchgate.net However, phosphorescence from organic molecules in fluid solution at room temperature is rare due to quenching by molecular oxygen and other solvent interactions. Therefore, any significant phosphorescence from Benzoxazole, 5-nitro-2-(2-pyridinyl)- would likely only be observable at low temperatures (e.g., 77 K) in a rigid matrix. researchgate.net The emission would be expected at a longer wavelength compared to its fluorescence due to the lower energy of the triplet state. libretexts.org

Table 1: Predicted Photophysical Properties

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Fluorescence | Weak / Quenched | Presence of the electron-withdrawing nitro group and potential for TICT state formation. |

| Phosphorescence | Potentially observable at low temperature in a rigid matrix | Nitro group promotes intersystem crossing to the triplet state. |

| Emission Wavelength | Shifted compared to unsubstituted benzoxazole | Influence of pyridinyl and nitro substituents on HOMO-LUMO energy gap. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For Benzoxazole, 5-nitro-2-(2-pyridinyl)-, the molecular formula is C₁₂H₇N₃O₃, corresponding to a monoisotopic mass of approximately 241.05 Da. guidechem.com

In an electron impact mass spectrometry (EI-MS) experiment, the molecule would first be ionized to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. This molecular ion is expected to be relatively intense due to the aromatic nature of the compound. The subsequent fragmentation would likely proceed through characteristic pathways for nitroaromatic and heterocyclic compounds. sapub.orgyoutube.com

A primary and highly characteristic fragmentation step for aromatic nitro compounds is the loss of the nitro group, either as a nitro radical (•NO₂) leading to a fragment at [M - 46]⁺, or as nitric oxide (NO) followed by carbon monoxide (CO). youtube.com The fragmentation of the heterocyclic rings is also expected. Cleavage of the benzoxazole ring could occur via the loss of a CO molecule, a common fragmentation for such systems. The pyridine ring can also undergo fragmentation, often leading to the loss of HCN.

A plausible fragmentation pathway is outlined below:

Molecular Ion (M⁺˙) : The primary ion at m/z ≈ 241.

Loss of NO₂ : A significant peak at m/z ≈ 195 ([M - 46]⁺), corresponding to the [C₁₂H₇N₂O]⁺ fragment.

Loss of O and NO : Sequential loss of an oxygen atom to form [M - 16]⁺ followed by the loss of •NO to give a fragment at m/z ≈ 195.

Benzoxazole Ring Cleavage : The fragment at m/z 195 could lose a molecule of carbon monoxide (CO), resulting in a fragment at m/z ≈ 167.

Pyridine Ring Fragmentation : The pyridine moiety can lead to fragments such as the pyridinyl cation at m/z 78.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Ion Formula | Identity/Origin |

|---|---|---|

| 241 | [C₁₂H₇N₃O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 195 | [C₁₂H₇N₂O]⁺ | [M - NO₂]⁺ |

| 167 | [C₁₁H₇N₂]⁺ | [M - NO₂ - CO]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for Benzoxazole, 5-nitro-2-(2-pyridinyl)- has not been reported in the searched literature, analysis of closely related structures allows for a detailed prediction of its solid-state geometry and intermolecular interactions. doi.orgrsc.org

Conformational Analysis in the Crystalline State

In the solid state, the molecule is expected to be largely planar, although some degree of torsion between the benzoxazole and pyridine rings is likely. The key conformational parameter is the dihedral angle between the planes of the two aromatic systems. In similar 2-aryl substituted benzoxazoles and related heterocycles, this angle can vary, influenced by the electronic nature of substituents and the demands of crystal packing. doi.orgnih.gov For Benzoxazole, 5-nitro-2-(2-pyridinyl)-, steric hindrance between the ortho hydrogen of the pyridine ring and the benzoxazole ring system may induce a non-planar conformation. nih.gov

The benzoxazole ring system itself is inherently planar. The nitro group at the 5-position is also expected to be coplanar with the benzene ring to maximize resonance stabilization. rsc.org Bond lengths and angles within the benzoxazole and pyridine rings would be consistent with those observed in other similar heterocyclic structures. doi.orgmdpi.com

Table 3: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules. doi.orgmdpi.com |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequent for achiral molecules without strong polar axes. doi.org |

| Dihedral Angle (Benzoxazole-Pyridine) | 5° - 20° | Balances π-conjugation and steric hindrance, based on related structures. nih.gov |

Supramolecular Assembly via Hydrogen Bonding and π-π Stacking

The crystal packing of Benzoxazole, 5-nitro-2-(2-pyridinyl)- would be governed by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking, which assemble the individual molecules into a stable three-dimensional lattice. rsc.orgrsc.org

Hydrogen Bonding : Although the molecule lacks classic hydrogen bond donors (like -OH or -NH), weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the supramolecular assembly. rsc.org The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and the nitrogen atom of the pyridine ring is also a potential acceptor site. Aromatic C-H groups on neighboring molecules can act as donors, forming a network of interactions that stabilize the crystal structure. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Benzoxazole, 5-nitro-2-(2-pyridinyl)- |

| 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole |

Computational Chemistry and Theoretical Investigations into Benzoxazole, 5 Nitro 2 2 Pyridinyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other characteristics can be derived.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the ground state. This involves calculating bond lengths, bond angles, and dihedral angles.

For related benzoxazole (B165842) derivatives, DFT calculations have been successfully employed to predict geometric parameters that are in good agreement with experimental data. nih.gov For instance, in a study on the similar compound 5-nitro-2-(4-nitrobenzyl) benzoxazole, the optimized structure was determined using the B3LYP functional with a 6-31G(d,p) basis set. nih.gov Such calculations reveal the planarity of the benzoxazole ring system and the relative orientation of the pyridinyl and nitro groups. The electronic structure analysis from DFT also includes the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Representative Calculated Geometric Parameters for a Benzoxazole Analog Data for 5-nitro-2-(4-nitrobenzyl) benzoxazole

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (oxazole) | ~1.38 Å |

| Bond Length | C-O (oxazole) | ~1.37 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Angle | C-O-C (oxazole) | ~105° |

Note: The table presents typical value ranges derived from computational studies on analogous compounds. Specific values for Benzoxazole, 5-nitro-2-(2-pyridinyl)- would require a dedicated DFT calculation.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. emerginginvestigators.org The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). physchemres.orgnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. emerginginvestigators.orgirjweb.com These parameters are calculated from the output of DFT studies. For many nitrogen-based heterocyclic drugs, the HOMO-LUMO energy gap typically falls within the 3.5-4.5 eV range, indicating a balance of stability and reactivity. emerginginvestigators.org Analysis of the HOMO and LUMO electron density distribution reveals which parts of the molecule are involved in electron donation and acceptance. In molecules like Benzoxazole, 5-nitro-2-(2-pyridinyl)-, the HOMO is often localized on the benzoxazole ring system, while the LUMO is frequently centered on the electron-withdrawing nitro group and the pyridine (B92270) ring. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO physchemres.org

Electron Affinity (A) ≈ -ELUMO physchemres.org

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Table 2: Calculated Electronic Properties for an Analogous Benzoxazole Derivative Data for 5-nitro-2-(4-nitrobenzyl) benzoxazole

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -3.25 |

Source: Adapted from computational studies on analogous compounds. nih.gov

DFT calculations are also invaluable for predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Visible absorption spectra. nih.gov These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule.

Furthermore, DFT can be used to compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. esisresearch.org This allows for a detailed assignment of the vibrational bands to specific functional groups, such as the characteristic symmetric and asymmetric stretching modes of the NO₂ group, C=N stretching in the oxazole (B20620) ring, and C-H vibrations of the aromatic rings. esisresearch.org

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Modes in a Benzoxazole Analog Data for 5-nitro-2-(4-nitrobenzyl) benzoxazole

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| NO₂ asymmetric stretch | 1535 | 1520 |

| NO₂ symmetric stretch | 1345 | 1347 |

Source: Adapted from spectroscopic and computational studies on analogous compounds. esisresearch.org

Computational chemistry can map the chemical reactivity of a molecule. The Molecular Electrostatic Potential (MEP) surface is a key tool that illustrates the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For Benzoxazole, 5-nitro-2-(2-pyridinyl)-, the oxygen atoms of the nitro group and the nitrogen of the pyridine ring are expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential.

Other theoretical descriptors, such as Fukui functions, can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, helping to predict the most likely pathways for chemical reactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's movements, conformational changes, and interactions with its environment (like a solvent) over time. nih.gov

MD simulations are particularly useful for studying the conformational dynamics and flexibility of Benzoxazole, 5-nitro-2-(2-pyridinyl)-. The molecule possesses rotational freedom around the single bond connecting the benzoxazole and pyridinyl rings. MD simulations can explore the potential energy surface associated with this rotation and determine the most stable conformations and the energy barriers between them.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from an initial reference structure over time. A stable, plateauing RMSD value suggests that the molecule has reached an equilibrium conformation. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. Higher RMSF values indicate greater flexibility. This analysis would highlight the flexibility of the pyridinyl ring relative to the more rigid benzoxazole core. researchgate.net

Solvent Effects and Intermolecular Interactions in Solution

Comprehensive studies detailing the specific influence of solvents on the conformational and electronic properties of Benzoxazole, 5-nitro-2-(2-pyridinyl)- are not prominently featured in existing research. However, theoretical investigations on similar nitroaromatic and heterocyclic compounds suggest that the polarity of the solvent would likely play a significant role in its behavior. The presence of the nitro group, a strong electron-withdrawing moiety, and the nitrogen atoms in the pyridine and benzoxazole rings, capable of hydrogen bonding, indicates that polar protic and aprotic solvents could induce notable shifts in its spectral and electronic characteristics. Intermolecular interactions in solution would likely be governed by a combination of dipole-dipole forces, owing to the molecule's inherent polarity, and potential hydrogen bonding with protic solvents.

Molecular Docking Studies for Ligand-Target Interactions

While specific molecular docking studies for Benzoxazole, 5-nitro-2-(2-pyridinyl)- are not detailed in the available literature, research on analogous 5-nitro-benzoxazole derivatives provides a framework for its potential biological interactions. These studies often explore the inhibitory potential of such compounds against various biological targets.

Binding Affinity Prediction with Biological Macromolecules (e.g., Enzymes, DNA)

Molecular docking simulations on related 5-nitro benzoxazole compounds have been conducted to predict their binding affinities with macromolecules like β-tubulin and DNA gyrase. For instance, studies on other 5-nitro-1,3-benzoxazole derivatives have shown potential inhibitory activity against parasitic β-tubulin. The predicted binding energies from these studies, while not specific to the 2-(2-pyridinyl) variant, suggest that the 5-nitro benzoxazole scaffold can favorably interact with the binding pockets of certain enzymes.

The interaction with DNA is another area of investigation for benzoxazole derivatives. While covalent binding is a mechanism for some nitro-compounds, non-covalent interactions such as groove binding and intercalation are also possible, driven by the planar structure of the benzoxazole ring system. The specific binding affinity of Benzoxazole, 5-nitro-2-(2-pyridinyl)- with DNA would be influenced by the interplay of its nitro and pyridinyl substituents.

Table 1: Predicted Binding Affinities of Analogous Benzoxazole Derivatives with Biological Targets

| Compound Class | Target Macromolecule | Predicted Binding Energy (kcal/mol) |

| 5-nitro benzoxazole derivatives | β-tubulin | Varies (e.g., some compounds show good affinity) |

| 2-substituted benzoxazole derivatives | DNA gyrase | Varies |

| Benzoxazole-pyrrolobenzodiazepine conjugates | DNA | Varies |

Note: This table is illustrative and based on data for related compounds, not Benzoxazole, 5-nitro-2-(2-pyridinyl)- itself, as specific data is unavailable.

Elucidation of Molecular Recognition Principles and Binding Modes

For related 5-nitro benzoxazole derivatives targeting β-tubulin, molecular docking has elucidated key binding modes. These studies indicate that hydrogen bonds often play a crucial role in the ligand-receptor interaction. The nitro group and the heterocyclic nitrogen atoms are potential hydrogen bond acceptors, while surrounding amino acid residues in the active site can act as donors. For example, in the case of β-tubulin inhibition by similar compounds, interactions with amino acid residues within the colchicine (B1669291) binding site are often predicted.

The binding mode is further stabilized by hydrophobic and van der Waals interactions between the benzoxazole ring system and non-polar residues in the binding pocket. The specific orientation of the 2-(2-pyridinyl) group would be a critical determinant of the binding mode and specificity for Benzoxazole, 5-nitro-2-(2-pyridinyl)-, likely forming additional interactions within the target's active site. Without specific docking studies for this compound, a precise description of its molecular recognition principles remains speculative.

Investigation of Biological Activity and Molecular Mechanisms of Action for Benzoxazole, 5 Nitro 2 2 Pyridinyl

Antimicrobial Activity (Antibacterial and Antifungal)

While the broader class of benzoxazole (B165842) derivatives has been widely investigated for antimicrobial properties, specific data on 5-nitro-2-(2-pyridinyl)-benzoxazole remains limited in publicly accessible scientific literature. nih.govglobalresearchonline.net

In Vitro Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Antifungal Efficacy Against Fungal Species (e.g., Candida albicans)

Similarly, specific data on the antifungal efficacy of 5-nitro-2-(2-pyridinyl)-benzoxazole against fungal species such as Candida albicans is not extensively documented. nih.govscilit.com The antifungal activity of benzoxazole derivatives is a recognized area of research, with some analogues showing promising results. nih.govscilit.com However, direct evidence and MIC values for the specified compound are not available in the reviewed scientific papers.

Elucidation of Proposed Molecular Targets (e.g., Enzyme Inhibition)

The precise molecular targets for the antimicrobial action of Benzoxazole, 5-nitro-2-(2-pyridinyl)- have not been definitively elucidated in the available research. For some benzoxazole derivatives, the proposed mechanism of antibacterial activity involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov For other nitro-substituted heterocyclic compounds, the mechanism of action is often linked to the metabolic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA. However, specific enzyme inhibition studies for 5-nitro-2-(2-pyridinyl)-benzoxazole are not detailed in the literature.

Anticancer Activity and Cellular Mechanisms

The anticancer potential of benzoxazole derivatives is an active area of investigation, with many compounds synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net

Inhibition of DNA Topoisomerase Enzymes (hTopo I, hTopo IIα)

Several studies have highlighted the potential of benzoxazole derivatives to inhibit human DNA topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription and are validated targets for cancer therapy. nih.govresearchgate.neteurekaselect.com For instance, certain 5-nitro-2-substituted benzoxazoles have demonstrated inhibitory activity against these enzymes. nih.gov However, specific IC50 values detailing the inhibitory concentration of Benzoxazole, 5-nitro-2-(2-pyridinyl)- against human topoisomerase I (hTopo I) and topoisomerase IIα (hTopo IIα) are not explicitly reported in the surveyed literature. The substitution pattern on the benzoxazole ring is known to significantly influence the potency and selectivity of topoisomerase inhibition. nih.govresearchgate.neteurekaselect.com

Induction of Apoptosis and Cell Cycle Modulation

The ability of benzoxazole derivatives to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells is a key aspect of their anticancer evaluation. tandfonline.comnih.govnih.gov Various analogues have been shown to arrest cell cycle progression at different phases and to trigger apoptotic pathways. tandfonline.comnih.gov However, specific studies detailing the effects of 5-nitro-2-(2-pyridinyl)-benzoxazole on apoptosis induction and cell cycle modulation in specific cancer cell lines are not present in the currently available body of scientific literature.

Kinase Inhibition Profiles

The benzoxazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling and proliferation. researchgate.net While specific kinase inhibition data for Benzoxazole, 5-nitro-2-(2-pyridinyl)- is not extensively detailed in the available literature, studies on structurally related compounds provide significant insights. Pyrazolyl-benzoxazole derivatives, for instance, have been identified as active tyrosine kinase inhibitors, demonstrating a strong binding affinity for the enzyme. researchgate.net

Research into various heterocyclic compounds has shown that small structural modifications can lead to broad-range inhibition of multiple tyrosine kinases. nih.gov For example, some tricyclic isatin (B1672199) derivatives containing a nitro group have demonstrated high binding affinity for a dozen kinases, including DYRK1A, DYRK1B, PIM1, and Haspin. researchgate.net Similarly, quinoxaline-based inhibitors, which share structural similarities, have been shown to inhibit tyrosine kinases such as LYN, BTK, CSK, and YES1. nih.gov These findings suggest that the 5-nitro-2-(2-pyridinyl)benzoxazole structure likely interacts with a range of kinases, a hypothesis that warrants further investigation through comprehensive kinase profiling assays. The malfunctioning of protein kinases is a characteristic of numerous diseases, making scaffolds like benzoxazole a key target for developing novel therapeutic agents. researchgate.net

| Table 1: Kinase Inhibition Profiles of Related Compound Classes | |

|---|---|

| Compound Class | Reported Kinase Targets |

| Pyrazolyl-benzoxazole derivatives | Tyrosine kinases researchgate.net |

| Nitro-containing tricyclic isatins | DYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3 researchgate.net |

| Quinoxaline derivatives | LYN, BTK, CSK, YES1 nih.gov |

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HeLa, WiDR, A549, MCF7)

The cytotoxic potential of benzoxazole derivatives has been evaluated against a variety of human cancer cell lines. Studies on related scaffolds indicate that these compounds can exhibit significant, dose-dependent antiproliferative activity. For instance, certain benzimidazole (B57391) derivatives have shown potent cytotoxic action against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.orgresearchgate.net Similarly, pyrazolyl–benzoxazole hybrids have demonstrated notable potency against breast cancer cell lines like MCF-7. researchgate.net

While specific IC50 values for Benzoxazole, 5-nitro-2-(2-pyridinyl)- against the HeLa, WiDR, A549, and MCF7 cell lines are not consistently reported in a single study, the collective evidence from related structures underscores the potential of this chemical class. The antiproliferative effects are often linked to the induction of DNA damage and the disruption of key cellular pathways necessary for cancer cell survival. us.es The cytotoxicity data for various related compounds against common cancer cell lines highlight the promise of the benzoxazole core in developing new anticancer agents.

| Table 2: Representative In Vitro Cytotoxicity of Related Heterocyclic Compounds | ||

|---|---|---|